ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate
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Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis process .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, reactivity, stability, etc .Scientific Research Applications
Antiviral and Antimicrobial Activity
Nitroimidazoles Synthesis and Anti-HIV Activity
A study explored the synthesis of 5-substituted Piperazinyl-4-nitroimidazole derivatives, aiming to develop new non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. This research underscores the potential of nitroimidazole derivatives in antiviral therapies (Al-Masoudi et al., 2007).
Antibacterial Study of N-substituted Derivatives
Another study synthesized N-substituted derivatives of a related compound, demonstrating moderate to strong antibacterial activity. This emphasizes the significance of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) Synthesis
Research on IPAs indicated substantial activity against drug-sensitive and resistant MTB strains, highlighting the potential for developing new antimycobacterial treatments (Lv et al., 2017).
Antioxidant and Anticholinesterase Activity
Sulfonyl Hydrazone Derivatives
A study on sulfonyl hydrazone compounds with piperidine derivatives found significant antioxidant and anticholinesterase activities, suggesting potential applications in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Cardiac Electrophysiological Activity
N-substituted-4-(1H-imidazol-1-yl)benzamides Synthesis
Compounds synthesized in this study showed promise as selective class III agents for cardiac arrhythmias, illustrating the potential therapeutic applications of such compounds in cardiovascular diseases (Morgan et al., 1990).
properties
IUPAC Name |
ethyl 4-[2-(2-propylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-3-13-29(26,27)18-20-15-7-5-6-8-16(15)23(18)14-17(24)21-9-11-22(12-10-21)19(25)28-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVWUEKLJAWXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate |
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